![molecular formula C20H22N4O3S B2893320 5-Cyclopentylsulfanyl-7-(3-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 872839-52-6](/img/structure/B2893320.png)

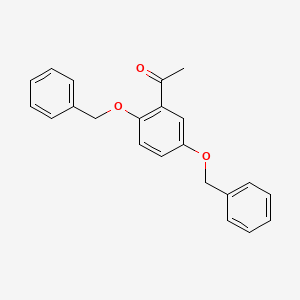

5-Cyclopentylsulfanyl-7-(3-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Cyclopentylsulfanyl-7-(3-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.

BenchChem offers high-quality 5-Cyclopentylsulfanyl-7-(3-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclopentylsulfanyl-7-(3-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Agent

This compound has been synthesized and evaluated for its potential as an antibacterial agent . It exhibits significant activity against bacterial strains such as E. coli, B. subtilis, S. aureus, and P. aeruginosa. The antibacterial properties make it a candidate for further development into treatments for bacterial infections .

Antifungal Agent

Similarly, the compound shows promising antifungal activity against pathogens like B. cinerea, C. arachidicola, A. solani, G. zeae, S. sclerotiorum, and R. cerealis. Its efficacy in inhibiting fungal growth suggests its use in agricultural fungicides or antifungal pharmaceuticals .

Antimicrobial Optimization

Researchers have optimized the synthesis method for this compound to enhance its antimicrobial efficacy . This optimization process is crucial for developing more potent and selective antimicrobial agents .

Antiproliferative Activity

Compounds with a pyrimido[4,5-d]pyrimidine structure have shown antiproliferative activity , which is the ability to inhibit the growth of cells, particularly cancer cells. This suggests that our compound could be used in cancer research to develop new chemotherapy agents .

Antioxidant Properties

Related heterocyclic compounds have demonstrated antioxidant properties , which are valuable in preventing oxidative stress-related diseases. This compound could be explored for its potential to protect cells from oxidative damage .

Antixanthine Oxidase Activity

The compound’s structural relatives have exhibited antixanthine oxidase activity , which is beneficial in treating gout and related conditions. This activity can be harnessed to develop new medications for hyperuricemia .

In-vitro Cytotoxicity

In-vitro studies have shown that similar pyrimidine derivatives can target cancerous cells effectively at low concentrations, indicating the compound’s potential as a cytotoxic agent for cancer treatment .

Molecular Framework for Drug Design

The innovative molecular framework of this compound provides a basis for the design of new active heterocyclic compounds. It can serve as a scaffold in drug discovery , leading to the development of novel therapeutic agents .

Mecanismo De Acción

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of pyrimido[4,5-d]pyrimidines , which are known to have significant biological applications . .

Mode of Action

As a member of the pyrimido[4,5-d]pyrimidine class, it is likely to interact with its targets through the reactivities of the substituents linked to the ring carbon and nitrogen atoms

Biochemical Pathways

Pyrimido[4,5-d]pyrimidines are known to have various biological applications , suggesting that they may interact with multiple biochemical pathways

Result of Action

Some pyrimido[4,5-d]pyrimidines have been shown to exhibit antimicrobial and cytotoxic activities , suggesting potential effects at the molecular and cellular levels

Propiedades

IUPAC Name |

5-cyclopentylsulfanyl-7-(3-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-23-17-15(19(25)24(2)20(23)26)18(28-14-9-4-5-10-14)22-16(21-17)12-7-6-8-13(11-12)27-3/h6-8,11,14H,4-5,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEBCSUCDPJGFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)OC)SC4CCCC4)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclopentylsulfanyl-7-(3-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-Benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2893237.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2893240.png)

![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2893248.png)

![3-[(2-Amino-4,5-dichlorophenyl)amino]-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2893249.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2893250.png)

![4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B2893256.png)